molecular formula C8H5ClF2O B1304714 2,3-Difluoro-4-methylbenzoyl chloride CAS No. 261763-38-6

2,3-Difluoro-4-methylbenzoyl chloride

Cat. No.: B1304714
CAS No.: 261763-38-6
M. Wt: 190.57 g/mol
InChI Key: IHRMSSGDXMQPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is primarily used in research and development, particularly in the field of organic synthesis.

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.

Pharmacokinetics

As a research chemical, it is typically handled with care due to its potential to cause skin burns and eye damage . Its bioavailability and other pharmacokinetic properties remain to be determined.

Result of Action

It is primarily used for research and development purposes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzoyl chloride typically involves the chlorination of 2,3-difluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of thionyl chloride or other chlorinating agents in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-difluoro-4-methylbenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile used.

    Hydrolysis: Produces 2,3-difluoro-4-methylbenzoic acid.

    Reduction: Produces 2,3-difluoro-4-methylbenzyl alcohol.

Scientific Research Applications

2,3-Difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates, particularly those involving fluorinated aromatic compounds.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: It is used in the modification of biomolecules for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzoyl chloride
  • 4-Methylbenzoyl chloride
  • 2,3-Dichloro-4-methylbenzoyl chloride

Uniqueness

2,3-Difluoro-4-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and stability characteristics that are not found in other similar compounds. The fluorine atoms increase the compound’s electron-withdrawing ability, enhancing its reactivity towards nucleophiles, while the methyl group provides steric hindrance that can influence the course of chemical reactions.

Properties

IUPAC Name

2,3-difluoro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMSSGDXMQPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378908
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-38-6
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 3
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 5
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-4-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.